5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

conformational restriction drug design structure-activity relationship

5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1343604-06-7) is a fully substituted amino-pyrazole carboxylic acid building block. It features a 1,3-dimethylpyrazole core with a carboxylic acid at the C4 position and a cyclopentylamino substituent at the C5 position (molecular formula C₁₁H₁₇N₃O₂, MW 223.27, computed LogP 1.45, Fsp³ 0.64).

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B13502899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)O)NC2CCCC2)C
InChIInChI=1S/C11H17N3O2/c1-7-9(11(15)16)10(14(2)13-7)12-8-5-3-4-6-8/h8,12H,3-6H2,1-2H3,(H,15,16)
InChIKeyDBCBYXILWVUVRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Structural Identity & Procurement Specifications


5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1343604-06-7) is a fully substituted amino-pyrazole carboxylic acid building block . It features a 1,3-dimethylpyrazole core with a carboxylic acid at the C4 position and a cyclopentylamino substituent at the C5 position (molecular formula C₁₁H₁₇N₃O₂, MW 223.27, computed LogP 1.45, Fsp³ 0.64) . The compound is commercially available from multiple suppliers at ≥97–98% purity, typically stored sealed in dry conditions at 2–8°C (or room temperature for short-term shipping) . As a heterobifunctional scaffold bearing both a carboxylic acid handle and a secondary amine, it serves as a versatile intermediate for amide coupling, esterification, and further elaboration into bioactive molecules .

Why Generic 5-Substituted-1,3-dimethylpyrazole-4-carboxylic Acids Cannot Substitute 5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid


5-Substituted-1,3-dimethylpyrazole-4-carboxylic acid derivatives are not freely interchangeable building blocks. The identity of the N5 substituent dictates the compound's conformational profile, steric demands, hydrogen-bonding capacity, LogP, and Fsp³—all parameters that are preserved through downstream synthetic steps and directly influence the pharmacokinetic and pharmacodynamic properties of final elaborated products [1]. Substituting the cyclopentylamino group with, for example, benzylamino (ΔLogP increase, ΔFsp³ decrease, added aromatic π-stacking potential) or a simple hydrogen (loss of the secondary amine donor/acceptor, dramatic LogP reduction) generates a topologically and electronically distinct intermediate that cannot reproduce the same SAR trajectory [2]. Furthermore, the secondary amine in the target compound provides a unique, orthogonally reactive handle (distinct from the C4 carboxylic acid) for regioselective derivatization; analogs lacking this amine, or carrying a tertiary amine, or bearing an amide at this position, offer fundamentally different synthetic vectors and cannot serve as drop-in replacements .

Quantitative Differentiation Evidence: 5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid vs. Closest Analogs


N5-Substituent Geometry: Cyclopentylamino vs. Benzylamino vs. Cyclohexylamino Conformational Profiles

The cyclopentylamino group at the N5 position enforces a specific, partially constrained conformational profile distinct from both planar-aromatic (benzylamino) and fully flexible six-membered ring (cyclohexylamino) analogs. The five-membered cyclopentyl ring adopts a restricted pseudorotational itinerary with a limited number of low-energy envelope/twist conformers, compared with the chair↔twist-boat equilibrium of the cyclohexyl analog or the planar geometry and additional π-interaction capability of the benzyl analog [1]. This topological difference propagates into all downstream elaborated products: the cyclopentyl group projects the secondary amine into a spatially defined orientation that is impossible to replicate with six-membered or aromatic N5 substituents, while the secondary amine itself provides a hydrogen-bond donor (HBD count = 2 at the building-block level) orthogonal to the C4 carboxyl .

conformational restriction drug design structure-activity relationship

Lipophilicity Differential: LogP of Cyclopentylamino vs. Benzylamino and Unsubstituted C5 Analogs

The computed LogP (cLogP) of the target compound is 1.45, as reported by Fluorochem . This value reflects the contribution of the saturated cyclopentyl ring. In contrast, the benzylamino analog (ethyl 5-(benzylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylate) is predicted to exhibit a substantially higher cLogP due to the aromatic benzyl moiety (estimated cLogP ≥ 2.5 for the corresponding carboxylic acid) [1]. The unsubstituted C5 parent acid (1,3-dimethyl-1H-pyrazole-4-carboxylic acid, CAS 78703-53-4) has a significantly lower computed LogP (estimated cLogP < 0.5 for the acid form, given the absence of the hydrophobic N5-substituent and presence of the free carboxylic acid) [2]. The target compound thus occupies a specific, intermediate lipophilicity window among 5-substituted-1,3-dimethylpyrazole-4-carboxylic acid congeners.

lipophilicity LogP drug-likeness

Fraction sp³ (Fsp³) as a 3D-Diversity Discriminator: Cyclopentylamino vs. Flat Aromatic N5 Analogs

The Fluorochem datasheet reports an Fsp³ value of 0.64 for the target compound . This Fsp³ measurement captures the proportion of sp³-hybridized carbon atoms contributed primarily by the saturated cyclopentyl ring (5 sp³ carbons) and two methyl groups (2 sp³ carbons), out of a total of 11 carbons (7 sp³ / 11 total = 0.64). In stark contrast, the benzylamino analog would exhibit an estimated Fsp³ of approximately 0.27 (only ~3 sp³ carbons out of ~13 total, given the aromatic benzyl ring contributes 6 sp² carbons), while the C5-unsubstituted parent acid exhibits Fsp³ ≈ 0.17 (2 sp³ methyl carbons out of 6 total) [1]. The target compound's Fsp³ of 0.64 therefore exceeds that of the benzyl analog by a factor of >2× and the parent acid by >3.5×.

Fsp³ three-dimensionality drug-likeness fragment-based drug discovery

Storage Stability: 2–8°C Requirement for the Cyclopentylamino-Substituted Building Block vs. Room-Temperature Tolerance of the Parent Acid

The target compound requires storage at 2–8°C (sealed, dry) for long-term stability, as specified by ChemScene . In contrast, the parent 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 78703-53-4) can be stored at room temperature in a sealed, dry environment . This differential reflects the increased chemical complexity and the presence of the secondary cyclopentylamino moiety in the target compound, which may confer sensitivity to thermal degradation pathways (e.g., oxidative decomposition at the amine, or decarboxylation facilitated by the electron-rich pyrazole ring) that are absent in the simpler, more robust parent acid scaffold.

storage stability procurement logistics building block handling

Dual Reactive Handles: Orthogonal Derivatization at C4-COOH and N5-NH vs. Single-Handle C5-Unsubstituted Analogs

The target compound presents two chemically orthogonal reactive handles: a carboxylic acid at the C4 position (amenable to amide coupling, esterification, reduction) and a secondary amine at the N5 position (amenable to reductive amination, acylation, sulfonylation, urea formation). The parent 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 78703-53-4) bears only a single reactive handle (the C4-COOH), while the C5 position is an unsubstituted aromatic C–H proton . This duality of reactive handles in the target compound enables sequential, regioselective derivatization without protecting-group manipulation on the pyrazole core—a synthetic efficiency advantage in parallel library synthesis.

bifunctional building block orthogonal reactivity library synthesis

Building Block Purity Specification: ≥97–98% Across Multiple Vendor Batches

The target compound is consistently specified at ≥97% (AKSci) to ≥98% (Fluorochem, ChemScene) purity across multiple independent commercial sources . While direct purity data for the benzylamino and cyclohexylamino analogs have not been located in the current search, this multi-vendor consistency at the ≥97–98% threshold provides procurement teams with a reliable quality benchmark for the target compound. The ≥98% specification from ChemScene and Fluorochem indicates that the compound can be supplied with ≤2% total impurities, supporting its use as a key intermediate where impurity carry-through to final API or probe compounds must be minimized .

purity specification quality control procurement consistency

Optimal Application Scenarios for 5-(Cyclopentylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid


Kinase Inhibitor Lead Optimization Requiring Defined N5 Cyclopentyl Topology and Moderate Lipophilicity

In kinase drug discovery programs, the 5-cyclopentylamino substitution on the pyrazole scaffold provides a defined, partially constrained topology that projects the secondary amine into a spatially precise orientation—a geometric feature preserved through all downstream amidation or esterification steps. This is relevant for programs targeting kinases where the ATP-binding pocket or an allosteric site demands a saturated, non-aromatic 5-membered ring substituent to achieve shape complementarity. The cLogP of 1.45 positions the elaborated products within a favorable lipophilicity range for kinase inhibitors (typical target cLogP 1–4), and the Fsp³ of 0.64 supports three-dimensional character that has been correlated with improved selectivity profiles [1]. Related cyclopentylamino-containing pyrazole scaffolds have demonstrated nanomolar potency against cyclin-dependent kinases (e.g., CDK4 IC₅₀ = 65 nM for a 5-[(cyclopentylamino)methyl]-1H-pyrazol-3-yl urea derivative), indicating that the cyclopentylamino motif is compatible with potent kinase engagement [2].

Parallel Library Synthesis Exploiting Orthogonal C4-COOH and N5-NH Reactivity

The target compound's bifunctional architecture—a carboxylic acid at C4 and a secondary amine at N5—enables sequential, regioselective derivatization in parallel synthesis workflows. A typical library strategy would first derivatize the C4-COOH via amide coupling with diverse amine partners (using standard HATU/DIPEA or EDC/HOBt conditions), then functionalize the N5-NH via reductive amination, sulfonylation, or urea formation with a second set of diverse building blocks. This sequential, orthogonal reactivity eliminates the need for protecting-group strategies on the pyrazole core, providing a two-step, two-diversity-point library with high synthetic efficiency. The ≥97–98% purity specification supports this application by minimizing impurity carry-through across two sequential diversification steps [1].

Fragment-Based Drug Discovery (FBDD) Requiring High Fsp³ Building Blocks for 3D-Fragment Libraries

Modern fragment-based drug discovery increasingly prioritizes fragments with high three-dimensional character (Fsp³ ≥ 0.4) to improve clinical developability outcomes. The target compound (MW 223.27, Fsp³ = 0.64, cLogP = 1.45, HBD = 2, HBA = 4) falls within acceptable fragment physicochemical space (MW < 300, cLogP ≤ 3) while delivering an Fsp³ well above the typical flat heteroaromatic fragment average (~0.2–0.3). This makes it a suitable core fragment for 3D-focused fragment libraries. When the fragment is elaborated, the favorable Fsp³ contribution of the cyclopentyl group is retained in the growing molecule—unlike benzylamino or phenylamino analogs, whose aromatic N5 substituents lock in lower Fsp³ from the outset [1].

Agrochemical Intermediate Synthesis Requiring Dual-Functional Pyrazole Carboxylic Acid Scaffolds

Pyrazole-4-carboxylic acid derivatives are established intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and other agrochemical active ingredients. The target compound extends this chemical space by introducing a cyclopentylamino group at the C5 position, which can serve as an additional diversification vector or as a pharmacophoric element that modulates target binding in agricultural applications. The commercial availability at ≥97% purity from multiple vendors supports process chemistry scale-up for agrochemical intermediate supply, and the refrigerated storage requirement (2–8°C) is operationally manageable in standard chemical manufacturing environments [1].

Quote Request

Request a Quote for 5-(Cyclopentylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.